

Application Note: Separation of Oxidized Phosphatidylcholines using a HILIC-MS Method

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Compound of Interest

Compound Name: *1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC*

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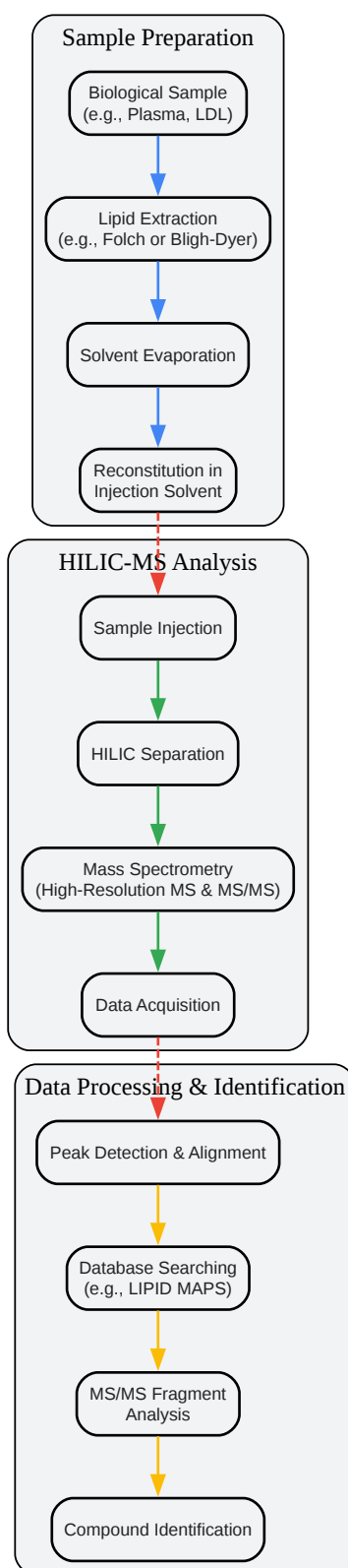
Introduction

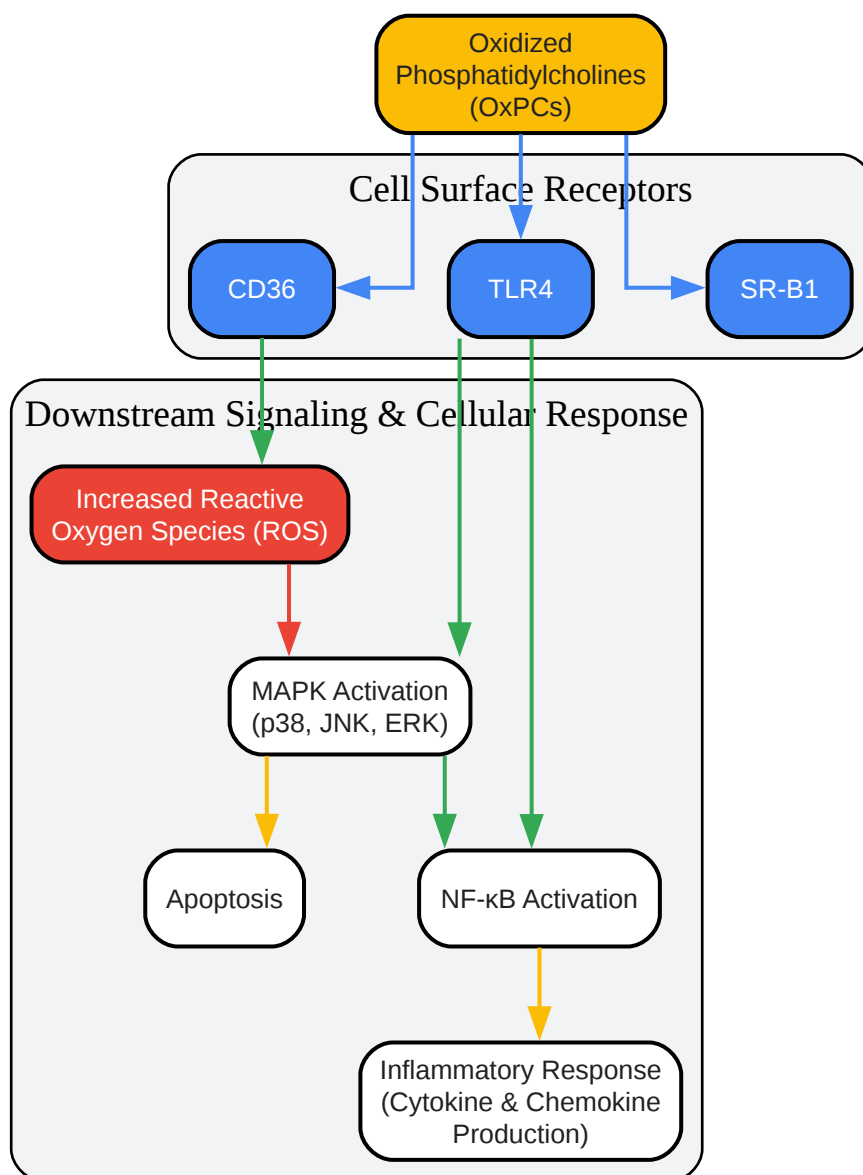
Phosphatidylcholines (PCs) are a major class of phospholipids found in cellular membranes.^[1] Under conditions of oxidative stress, the unsaturated fatty acyl chains of PCs are susceptible to oxidation, leading to the formation of a diverse range of oxidized phosphatidylcholines (OxPCs). These OxPCs are not merely markers of cellular damage but are also bioactive molecules implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and apoptosis.^{[2][3][4]} The accurate separation and identification of these often low-abundance and structurally diverse lipid species from complex biological matrices present a significant analytical challenge.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for the analysis of OxPCs.^{[2][5][6][7]} Unlike reversed-phase chromatography which separates lipids based on their hydrophobic acyl chains, HILIC separates molecules based on their polarity. This allows for the effective separation of OxPCs from their more abundant, non-oxidized counterparts and other lipid classes.^[2] This application note provides a detailed protocol for the separation and identification of OxPCs from biological samples using a HILIC-MS method.

Experimental Workflow

The overall experimental workflow for the analysis of oxidized phosphatidylcholines is depicted below.





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